N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.1142338 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Evaluation of Heterocyclic Compounds Heterocyclic analogues of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide have been synthesized and evaluated for their potential as antipsychotic agents. These compounds were assessed for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Notably, two derivatives demonstrated potent in vivo activities comparable to reference compounds, suggesting their potential use as antipsychotic medications (Norman et al., 1996).
Molecular Interaction Studies Research into the molecular interactions of similar carboxamide compounds with CB1 cannabinoid receptors has been conducted to understand their antagonist properties. These studies provide insights into the binding interactions of these compounds with the receptor, offering potential pathways for the development of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Synthesis of Ordered Polymers Research into the synthesis of ordered polymers through direct polycondensation involving piperazine compounds has been explored. This work demonstrates the feasibility of creating ordered polymers from nonsymmetric monomers, contributing to the development of new materials with potential applications in various industries (Yu et al., 1999).
Antimicrobial and Antiviral Activities Studies have been conducted on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which include compounds with structural similarities to this compound. These compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Anti-Acetylcholinesterase Activity The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been explored for their anti-acetylcholinesterase (AChE) activity. These studies have identified compounds with significant inhibitory effects on AChE, highlighting their potential as therapeutic agents for conditions such as Alzheimer's disease (Sugimoto et al., 1990).
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-13(25)23-7-9-24(10-8-23)19-15(21)3-2-4-16(19)22-20(26)14-5-6-17-18(11-14)28-12-27-17/h2-6,11H,7-10,12H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFGUEHWDNHFGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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